(3-(1H-tetrazol-1-yl)phenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Synthesis and Structural Characterization
Synthetic Methodologies and Crystal Structure Analysis
A variety of compounds with complex structures, including those with tetrazolyl, phenyl, and thiazepan motifs, are synthesized through multi-step reactions, often involving substitution reactions. The detailed structural characterization of such compounds utilizes techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C), mass spectrometry, and X-ray diffraction. These methodologies provide insights into the molecular structures, crystallographic analysis, and conformational studies. Density Functional Theory (DFT) calculations further complement the structural analysis, offering predictions on molecular structures, electrostatic potentials, and frontier molecular orbitals, which are essential for understanding the physicochemical properties of these compounds (Huang et al., 2021).
Pharmacological Activities
Anticancer Activities
Compounds structurally related to the queried chemical have shown promising anticancer activities. For instance, naphthyridine derivatives have been studied for their pharmacological effects, with findings indicating the induction of necroptosis and apoptosis in cancer cells at different concentrations. This dual mechanism of action, modulated by the concentration, suggests potential pathways for therapeutic intervention against cancer, exemplified by the studies on human melanoma cells (Kong et al., 2018).
Antimicrobial and Antibacterial Activities
Synthesis and Antimicrobial Evaluation
New substituted methanones, including those with benzofuran and pyrazolyl moieties, have been synthesized and evaluated for their antimicrobial properties. These studies involve the solvent-free microwave-assisted synthesis of the compounds and subsequent evaluation against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Ashok et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c20-17-7-2-1-6-16(17)18-8-9-24(10-11-27-18)19(26)14-4-3-5-15(12-14)25-13-21-22-23-25/h1-7,12-13,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAZSTBWQDQSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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